Higher Computed Lipophilicity vs. Mono-Methylthio and Diethoxy Acetal Analogs
The target compound, Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-, has a computed XLogP3-AA of 2, which is significantly higher than the mono-methylthio analog 3-methyl-5-((methylthio)methyl)isoxazole (XLogP3-AA = 1.3) [1] and the diethyl acetal analog 5-(diethoxymethyl)-3-methylisoxazole (XLogP3-AA = 1.2) [2]. This 0.7–0.8 log unit increase indicates an approximately 5–6 fold greater partition coefficient into n-octanol, predicting enhanced passive membrane permeation and improved organic solvent extractability during purification.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 3-Methyl-5-((methylthio)methyl)isoxazole: 1.3; 5-(Diethoxymethyl)-3-methylisoxazole: 1.2 |
| Quantified Difference | ΔXLogP3-AA = +0.7 to +0.8 (approximately 5–6× partition coefficient increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); no experimental determination available. |
Why This Matters
Higher lipophilicity directly impacts compound distribution in biological assays and simplifies non-aqueous workup; procurement of the diprotected dithioacetal ensures a logP profile that may significantly differ from simpler analogs in cell-based and whole-organism screens.
- [1] PubChem Compound Summary for CID 12332949, 3-Methyl-5-[(methylsulfanyl)methyl]-1,2-oxazole. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 85863855, 5-(Diethoxymethyl)-3-methyl-1,2-oxazole. National Center for Biotechnology Information (2025). View Source
